molecular formula C81H84IrN6+3 B1144011 Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent CAS No. 1272505-63-1

Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent

Cat. No.: B1144011
CAS No.: 1272505-63-1
M. Wt: 1333.79086
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III), 98 per cent, is a homoleptic tris-cyclometalated iridium(III) complex. This compound is known for its efficient emission properties, excellent thermal stability, and broadly tunable emission colors. These features make it highly valuable in various applications, particularly in the field of organic light-emitting diodes (OLEDs) for display and solid-state lighting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) involves the cyclometalation of iridium with phenylimidazole ligands. . The reaction typically requires a controlled environment with specific reagents and conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve the use of specialized equipment and techniques to handle the complex and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the complex, while substitution reactions may result in new iridium complexes with different ligands.

Mechanism of Action

The mechanism by which Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) exerts its effects involves its ability to efficiently harvest both singlet and triplet excitons. This is due to the strong spin-orbit coupling of the iridium(III) metal ion, which facilitates intersystem crossing between excited states . The compound’s molecular targets and pathways are primarily related to its role as a phosphorescent emitter, where it interacts with other components in OLEDs to produce light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) stands out due to its high photoluminescence quantum yields and excellent thermal stability.

Biological Activity

Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III), commonly referred to as Iridium(III) complex, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, characterization, and biological efficacy based on diverse research findings.

  • CAS Number : 1272505-63-1
  • Molecular Formula : C81H81IrN6
  • Molecular Weight : 1330.77 g/mol
  • Purity : 98% .

Synthesis and Characterization

The synthesis of this iridium(III) complex typically involves the coordination of the imidazole ligand to iridium ions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. The complex is noted for its solid-state appearance and stability under standard laboratory conditions .

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of iridium(III) complexes, including Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III).

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through reactive oxygen species (ROS)-mediated mitochondrial dysfunction.
    • It inhibits key signaling pathways such as PI3K/AKT, leading to cell cycle arrest and reduced proliferation .
  • Cytotoxicity Studies :
    • In vitro assays using human colon cancer HCT116 cells demonstrated significant cytotoxic effects with an IC50 value as low as 1.75 µM.
    • The complex exhibited selectivity for cancer cells over normal cells, showcasing an IC50 greater than 200 µM for normal LO2 liver cells .
  • Comparative Studies :
    • The efficacy of this iridium(III) complex was compared to standard chemotherapeutics like Cisplatin. Results indicated comparable or superior activity against various cancer cell lines .

Summary of Findings

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HCT1161.75ROS-mediated apoptosis
LO2 (normal)>200Selective toxicity towards cancer cells
A2780 (ovarian)Equivalent to CisplatinInhibition of kinase enzymes in cancer progression

Case Study 1: Apoptosis Induction

A study conducted on HCT116 cells revealed that treatment with Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) led to early apoptosis characterized by increased ROS levels and mitochondrial membrane potential changes. Flow cytometry confirmed cell cycle arrest at the G0/G1 phase, indicating a robust mechanism for inhibiting tumor growth .

Case Study 2: Comparative Analysis with Cisplatin

In a comparative study against Cisplatin, the iridium complex demonstrated similar cytotoxic profiles but with reduced side effects typically associated with platinum-based therapies. This positions Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) as a promising alternative in anticancer drug development .

Properties

CAS No.

1272505-63-1

Molecular Formula

C81H84IrN6+3

Molecular Weight

1333.79086

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.